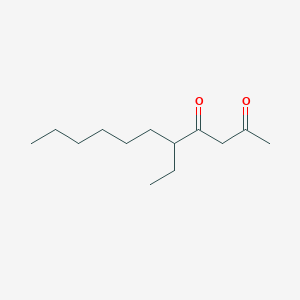
5-Ethylundecane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-ethylundecane-2,4-dione is a beta-diketone.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis and characterization of compounds related to 5-Ethylundecane-2,4-dione, such as 5-ethylidene-thiazolidine-2,4-diones, have been explored for their potential in various scientific applications. These compounds are synthesized through facile methods and characterized using analytical tools to evaluate their properties and potential applications in fields such as antimicrobial treatments due to their moderate to very good activity against microorganisms (Joshi, Chejara, & Mahajan, 2021).
Enantiomeric Resolution
The enantiomeric resolution of derivatives like 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione has been studied, showcasing the importance of chirality in the pharmaceutical and chemical industries. The research focuses on the separation of enantiomers and the study of their properties, which is crucial for the development of more effective and safer pharmaceuticals (Ali et al., 2016).
Catalysis
Studies on catalysis involving derivatives of 5-Ethylundecane-2,4-dione have demonstrated the efficiency of novel catalysts in promoting aldol condensation reactions. These catalysts contribute to greener and more sustainable chemical processes by offering nontoxic, environment-friendly properties, and high yields, which are beneficial for industrial applications (Esam et al., 2020).
Antimicrobial Activity
The antimicrobial evaluation of related compounds indicates their potential use in developing new antimicrobial agents. Such studies are crucial in the fight against drug-resistant bacteria and the search for novel therapeutic agents (Tshiluka et al., 2021).
Polymer Science
In polymer science, the study of degradable amphiphilic block copolymers incorporating similar dione structures has led to advancements in creating more efficient and environmentally friendly materials. These materials have applications in drug delivery systems and biodegradable plastics, contributing to reducing the environmental impact of polymers (Pounder et al., 2011).
Eigenschaften
Produktname |
5-Ethylundecane-2,4-dione |
|---|---|
Molekularformel |
C13H24O2 |
Molekulargewicht |
212.33 g/mol |
IUPAC-Name |
5-ethylundecane-2,4-dione |
InChI |
InChI=1S/C13H24O2/c1-4-6-7-8-9-12(5-2)13(15)10-11(3)14/h12H,4-10H2,1-3H3 |
InChI-Schlüssel |
XCPDYBSBMIJFCN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CC)C(=O)CC(=O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



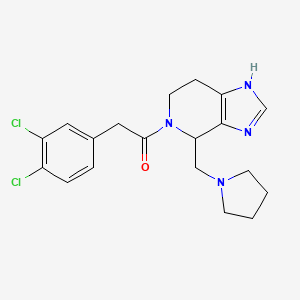

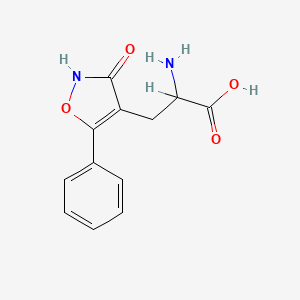
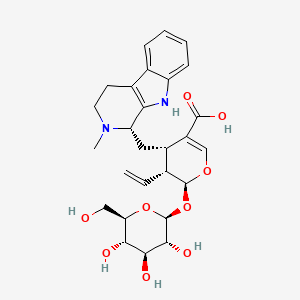
![(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-9-(2-oxopropyl)-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1249113.png)

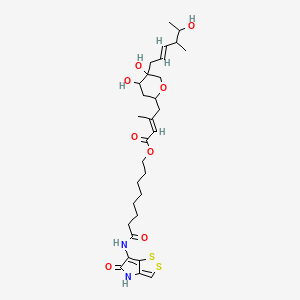

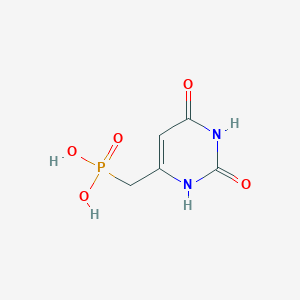
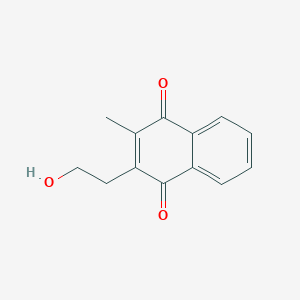
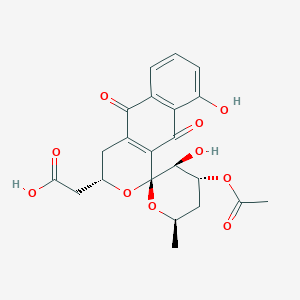
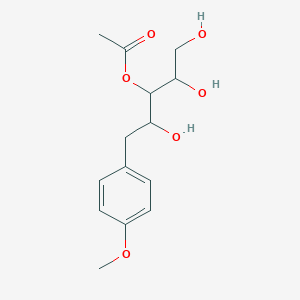
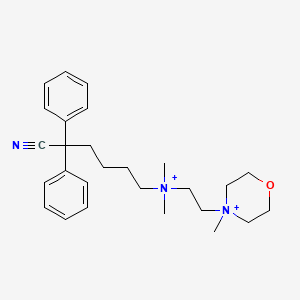
![[(1S)-2-methyl-1-phenylpropyl] N-[(2R)-3-(2,3-difluorophenyl)-2-methyl-1-(2-morpholin-4-ylethylamino)-1-oxopropan-2-yl]carbamate](/img/structure/B1249131.png)